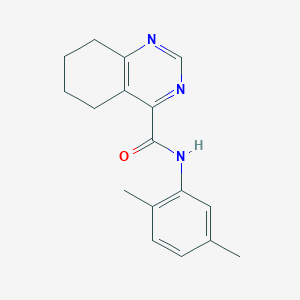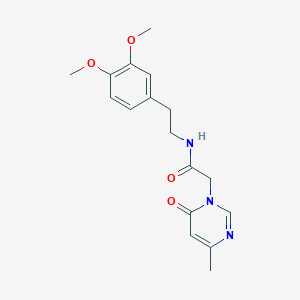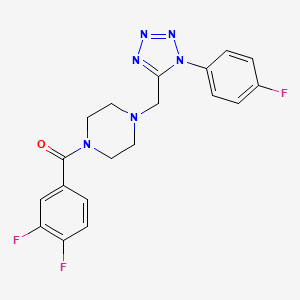![molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6](/img/structure/B2365702.png)
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis and lupus.
Applications De Recherche Scientifique
Enantioselective Synthesis
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a related compound demonstrates its utility in achieving the desired stereochemistry in synthetic pathways, crucial for the development of nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Synthesis of Biologically Active Compounds
It also plays a role as an intermediate in synthesizing biologically active compounds such as osimertinib (AZD9291), indicating its significance in drug development. A study detailed a rapid synthetic method for producing a tert-butyl carbamate derivative, showcasing its importance in the pharmaceutical industry (Zhao et al., 2017).
Metalation and Alkylation Studies
Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their potential for undergoing metalation and alkylation, highlighting their utility in preparing α-functionalized α-amino silanes. This study underlines the compound's versatility in synthetic chemistry, enabling the preparation of various silicon-containing organic molecules (Sieburth et al., 1996).
Mild and Efficient Synthesis Methods
Furthermore, tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be synthesized through a mild and efficient one-pot Curtius rearrangement, providing a versatile method for generating protected amines. This process is adaptable to a wide range of substrates, demonstrating the compound's broad applicability in synthesizing protected amino acids (Lebel & Leogane, 2005).
Propriétés
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILIGMFQLCSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)



